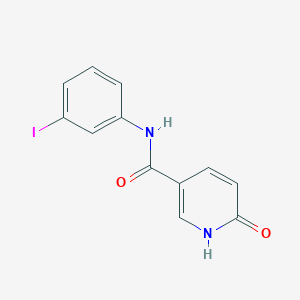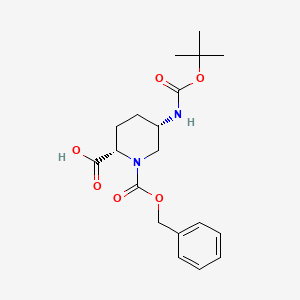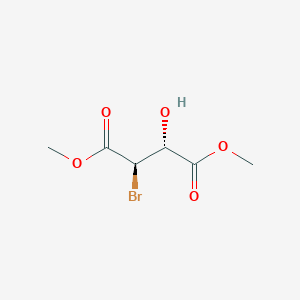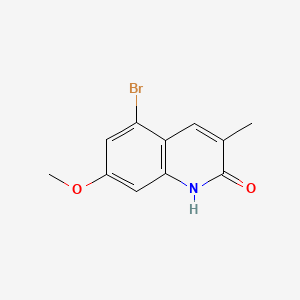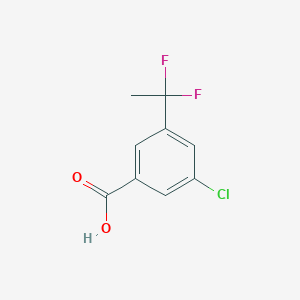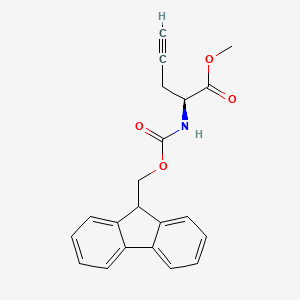
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoate is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group.
Formation of the Alkyne: The alkyne functionality is introduced through a coupling reaction with an appropriate alkyne precursor.
Esterification: The carboxylic acid group is esterified to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These methods would ensure high purity and yield through optimized reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The alkyne group can undergo oxidation reactions to form various oxidized products.
Reduction: The alkyne group can also be reduced to form alkanes or alkenes.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products Formed
Oxidation: Various oxidized derivatives of the alkyne group.
Reduction: Alkanes or alkenes.
Substitution: Free amino derivatives after Fmoc deprotection.
Applications De Recherche Scientifique
Methyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoate has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Utilized in the conjugation of biomolecules for various biochemical assays.
Medicinal Chemistry: Investigated for its potential use in drug development and design.
Material Science: Explored for its applications in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoate is primarily related to its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (S)-2-((((tert-Butoxycarbonyl)amino)pent-4-ynoate): Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
Methyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoate: Similar structure with a longer alkyne chain.
Uniqueness
Methyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoate is unique due to the presence of the Fmoc protecting group, which is widely used in peptide synthesis for its stability and ease of removal. The alkyne functionality also provides additional reactivity, making it a versatile compound for various chemical transformations.
Propriétés
Formule moléculaire |
C21H19NO4 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoate |
InChI |
InChI=1S/C21H19NO4/c1-3-8-19(20(23)25-2)22-21(24)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h1,4-7,9-12,18-19H,8,13H2,2H3,(H,22,24)/t19-/m0/s1 |
Clé InChI |
ONXCTKJXSGEPHY-IBGZPJMESA-N |
SMILES isomérique |
COC(=O)[C@H](CC#C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
COC(=O)C(CC#C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14908391.png)
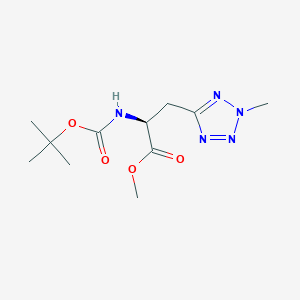
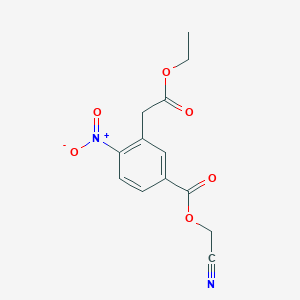
![[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14908406.png)
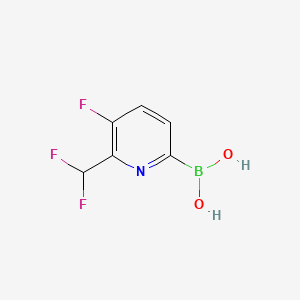
![1-(Pyrrolidin-1-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethan-1-one](/img/structure/B14908412.png)
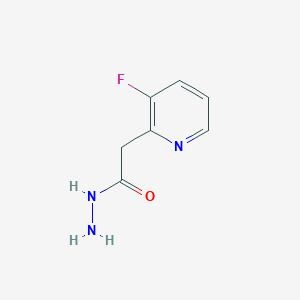
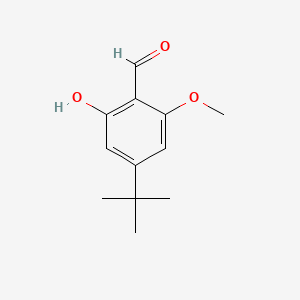
![rel-(4aR,7aS)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate hydrochloride](/img/structure/B14908430.png)
